REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:3]=1.[Li]C(CC)C.CN(C)[CH:20]=[O:21]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[C:3]=1[CH:20]=[O:21]
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)OCC(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After being stirred at −20° C. for 1 h
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with aq. sodium hydrogencarbonate (30 mL)
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (60 mL)
|
Type
|
WASH
|
Details
|
washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified by silica gel column chromatography (hexane/ethyl acetate 30:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |